tert-Butyl 14-iodotetradecanoate

Description

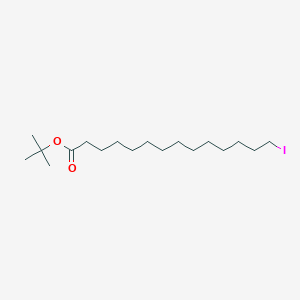

tert-Butyl 14-iodotetradecanoate is a long-chain fatty acid ester featuring a tert-butyl protecting group and an iodine substituent at the 14th carbon of the tetradecanoate backbone. The iodine atom enhances its utility in organic synthesis, particularly in substitution reactions, while the tert-butyl group improves stability and solubility in non-polar solvents.

Properties

Molecular Formula |

C18H35IO2 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

tert-butyl 14-iodotetradecanoate |

InChI |

InChI=1S/C18H35IO2/c1-18(2,3)21-17(20)15-13-11-9-7-5-4-6-8-10-12-14-16-19/h4-16H2,1-3H3 |

InChI Key |

VMGCOOLTLKIXGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 14-iodotetradecanoate typically involves the esterification of 14-iodotetradecanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 14-iodotetradecanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reducing agents like lithium aluminum hydride in ether or sodium borohydride in methanol.

Oxidation: Oxidizing agents like potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

Substitution: Formation of tert-butyl 14-azidotetradecanoate or tert-butyl 14-thiocyanatotetradecanoate.

Reduction: Formation of tert-butyl tetradecanoate.

Oxidation: Formation of 14-iodotetradecanoic acid.

Scientific Research Applications

tert-Butyl 14-iodotetradecanoate has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic transformations.

Biology: Investigated for its potential use in labeling and imaging studies due to the presence of the iodine atom.

Medicine: Explored for its potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 14-iodotetradecanoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom acts as a leaving group in substitution reactions, while the ester group can undergo hydrolysis or oxidation. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

tert-Butyl 16-Bromohexadecanoate (CAS 865200-89-1)

- Molecular Formula : C20H39BrO2

- Molecular Weight : 391.43 g/mol .

- Key Differences: Halogen Type: Bromine vs. iodine. Bromine has a lower atomic mass and electronegativity, making it less reactive in nucleophilic substitutions compared to iodine. Chain Length: Hexadecanoate (16 carbons) vs. tetradecanoate (14 carbons). Longer chains may reduce solubility in polar solvents. Applications: Brominated esters are often intermediates in pharmaceuticals, while iodinated analogs are more reactive in cross-coupling reactions .

Ether- and Hydroxy-Functionalized Esters

tert-Butyl 12-Hydroxy-4,7,10-trioxadodecanoate (CAS 186020-66-6)

tert-Butyl 14-Hydroxy-3,6,9,12-tetraoxatetradecan-1-oate (CAS 169751-72-8)

- Similarity Score : 0.88 (structurally closest analog in ) .

- Key Differences :

- Oxygen-Rich Backbone : Contains four ether oxygens, increasing polarity and reducing lipophilicity compared to the iodinated compound.

- Applications : Such esters are used in drug delivery systems due to their PEG-like properties, whereas iodinated esters are tailored for radiopharmaceuticals or labeling .

Other Structurally Similar Esters

tert-Butyl 6-Hydroxyindoline-1-carboxylate (CAS 957204-30-7)

- Molecular Formula: C13H17NO3

- Molecular Weight : 235.28 g/mol .

- Key Differences: Backbone Structure: Indoline ring vs. linear aliphatic chain. The aromatic system confers rigidity and distinct electronic properties, influencing applications in heterocyclic chemistry rather than lipid-based systems. Hydrogen Bonding: The hydroxy and carbamate groups enable interactions absent in iodotetradecanoate, affecting bioavailability and metabolic stability .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.